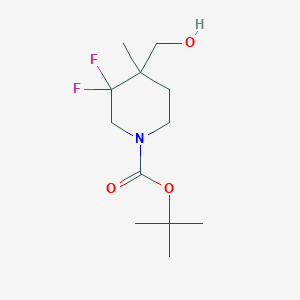

tert-butyl 3,3-Difluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21F2NO3/c1-10(2,3)18-9(17)15-6-5-11(4,8-16)12(13,14)7-15/h16H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSXHEXLEPLOGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1(F)F)C(=O)OC(C)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of tert-Butyl 3,3-Difluoro-4-hydroxypiperidine-1-carboxylate to the Corresponding Ketone

- Starting Material: tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate

- Oxidizing Agent: Dess-Martin periodinane (DMP)

- Solvent: Dry dichloromethane (CH2Cl2)

- Conditions: Room temperature (20℃), inert atmosphere (N2)

- Procedure:

The hydroxyl group at the 4-position is oxidized to a ketone by adding a 15% solution of Dess-Martin periodinane in CH2Cl2 to an ice-cold solution of the starting material. The reaction mixture is stirred at room temperature until completion. The reaction is quenched with saturated aqueous sodium bicarbonate followed by 10% aqueous sodium sulfite to remove excess oxidant. The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude ketone is further purified by stirring with molecular sieves in CH2Cl2 for 24 hours to remove residual water, filtered, and concentrated to yield tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate as a yellow solid.

| Parameter | Details |

|---|---|

| Oxidizing agent | Dess-Martin periodinane |

| Solvent | Dry dichloromethane |

| Temperature | 0℃ (addition), then 20℃ (reaction) |

| Atmosphere | Nitrogen (inert) |

| Work-up | Sat. NaHCO3, 10% Na2SO3 washes |

| Purification | Molecular sieves drying |

| Product | tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (yellow solid) |

Horner-Wadsworth-Emmons Reaction to Introduce α,β-Unsaturated Ester Moiety

- Intermediate: tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

- Reagents: Sodium hydride (NaH, 60% dispersion), triethyl phosphonoacetate

- Solvent: Dry tetrahydrofuran (THF)

- Conditions: 0℃ under inert atmosphere (N2)

- Procedure:

Sodium hydride is washed with heptane and added to a solution of triethyl phosphonoacetate in dry THF at 0℃. After stirring for 30 minutes, molecular sieves and the ketone intermediate solution are added. The mixture is stirred at 0℃ for 30 minutes and then at room temperature for 1 hour. The reaction is quenched with water and extracted with ethyl acetate. The organic extracts are dried and concentrated to yield a mixture of E and Z isomers of tert-butyl 4-(2-ethoxy-2-oxoethylidene)-3,3-difluoropiperidine-1-carboxylate as a yellow oil.

| Parameter | Details |

|---|---|

| Base | Sodium hydride (NaH) |

| Phosphonate reagent | Triethyl phosphonoacetate |

| Solvent | Dry THF |

| Temperature | 0℃ to room temperature |

| Atmosphere | Nitrogen (inert) |

| Work-up | Water quench, ethyl acetate extraction |

| Product | α,β-Unsaturated ester mixture (E/Z isomers) |

Alkylation and Substitution Reactions on the Piperidine Ring

- Example Reaction: Alkylation of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate with 2,3-dichloropyrazine

- Reagents: Sodium hydride (NaH), 2,3-dichloropyrazine

- Solvent: Dimethylformamide (DMF)

- Conditions: 0℃ to room temperature, overnight stirring

- Procedure:

Sodium hydride is added to a solution of the hydroxypiperidine derivative in DMF at 0℃. After stirring, 2,3-dichloropyrazine is added and the mixture is stirred overnight at room temperature. The reaction mixture is quenched with saturated sodium bicarbonate and extracted with ethyl acetate. The organic layer is dried, concentrated, and purified by silica gel column chromatography to yield tert-butyl 4-((3-chloropyrazin-2-yl)oxy)-3,3-difluoropiperidine-1-carboxylate.

| Parameter | Details |

|---|---|

| Base | Sodium hydride (NaH) |

| Electrophile | 2,3-Dichloropyrazine |

| Solvent | DMF |

| Temperature | 0℃ to room temperature |

| Reaction time | Overnight |

| Work-up | Sat. NaHCO3 quench, ethyl acetate extraction |

| Purification | Silica gel chromatography |

| Product | tert-Butyl 4-((3-chloropyrazin-2-yl)oxy)-3,3-difluoropiperidine-1-carboxylate |

Base-Mediated Coupling with Heteroaryl Substituents

- Reagents: Potassium tert-butoxide, heteroaryl benzonitrile derivative

- Solvent: 2-Methyltetrahydrofuran (2-Me-THF)

- Conditions: 0℃ to 60℃ under argon atmosphere

- Procedure:

A racemic mixture of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate is stirred in 2-Me-THF at 0℃ under argon. Potassium tert-butoxide is added, and the mixture is stirred for 40 minutes. Then, a heteroaryl benzonitrile compound is added, and the mixture is heated to 60℃ for 1 hour. After cooling, water is added, and the mixture is evaporated under reduced pressure. The crude product is dissolved in dichloromethane and treated with trifluoroacetic acid (TFA) at room temperature for 16 hours. The mixture is concentrated and purified by reverse phase chromatography to yield the target compound as a TFA salt.

| Parameter | Details |

|---|---|

| Base | Potassium tert-butoxide |

| Solvent | 2-Methyltetrahydrofuran (2-Me-THF) |

| Temperature | 0℃ to 60℃ |

| Atmosphere | Argon (inert) |

| Reaction time | 1 hour (coupling), 16 hours (TFA treatment) |

| Work-up | Water quench, evaporation, TFA treatment |

| Purification | Reverse phase chromatography |

| Product | tert-Butyl 4-substituted 3,3-difluoropiperidine-1-carboxylate (TFA salt) |

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents & Conditions | Product Description | Yield/Notes |

|---|---|---|---|---|

| 1 | Oxidation | Dess-Martin periodinane, CH2Cl2, 20℃, N2 | tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (yellow solid) | High purity, isolated solid |

| 2 | Horner-Wadsworth-Emmons | NaH, triethyl phosphonoacetate, THF, 0℃ to rt | α,β-Unsaturated ester mixture (E/Z isomers) | Yellow oil, mixture of isomers |

| 3 | Alkylation | NaH, 2,3-dichloropyrazine, DMF, 0℃ to rt | tert-Butyl 4-((3-chloropyrazin-2-yl)oxy)-3,3-difluoropiperidine-1-carboxylate | Purified by chromatography |

| 4 | Base-mediated coupling | KOtBu, heteroaryl benzonitrile, 2-Me-THF, 0-60℃, Ar | Functionalized piperidine derivative as TFA salt | Purified by reverse phase chromatography |

Research Findings and Notes

The use of Dess-Martin periodinane is favored for selective oxidation of secondary alcohols to ketones under mild conditions, preserving sensitive fluorinated groups and the tert-butyl carbamate.

Sodium hydride and potassium tert-butoxide serve as strong bases to generate enolates or alkoxides facilitating carbon-carbon bond formation and nucleophilic substitution on the piperidine ring.

The reactions are typically performed under inert atmospheres (nitrogen or argon) to prevent moisture or oxygen-sensitive reagents from decomposing, ensuring high yields and purity.

Molecular sieves are employed post-reaction to remove trace water, critical for sensitive fluorinated intermediates.

Purification techniques include silica gel chromatography and reverse phase chromatography to isolate pure compounds suitable for further applications.

The synthetic route allows for diverse functionalization at the 4-position of the piperidine ring, enabling the preparation of derivatives with potential pharmaceutical relevance.

Chemical Reactions Analysis

Oxidation of the Hydroxymethyl Group

The hydroxymethyl group (-CH2OH) undergoes oxidation to form a ketone or carboxylic acid under specific conditions. For example:

| Reaction Type | Conditions | Reagents | Outcome | Yield | Source |

|---|---|---|---|---|---|

| Oxidation to ketone | Inert atmosphere, 0°C → rt | Dess-Martin periodinane | tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | ~90%* |

*Derived from analogous tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate oxidation .

Mechanism :

-

Dess-Martin periodinane oxidizes the hydroxymethyl group to a ketone via a two-electron oxidation process.

-

The reaction proceeds in dichloromethane under inert conditions, with subsequent quenching using NaHCO3 and Na2SO3 .

Nucleophilic Substitution

The hydroxymethyl group can act as a leaving group or participate in substitution reactions. For instance:

| Reaction Type | Conditions | Reagents | Outcome | Yield | Source |

|---|---|---|---|---|---|

| Alkoxy substitution | THF/DMF, rt, 16h | KOtBu, triazolo-pyridine | Piperidine-ether derivative | 72 mg† |

†Yield reported for tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate reacting with 2-( triazolo[4,3-a]pyridin-3-yl)-6,8-difluoroquinoline .

Key Steps :

-

Deprotonation of the hydroxyl group using KOtBu enhances nucleophilicity.

-

Substitution with heteroaromatic compounds occurs under mild conditions .

Esterification and Protection

The hydroxymethyl group is susceptible to esterification or protection via tert-butyloxycarbonyl (Boc) chemistry:

| Reaction Type | Conditions | Reagents | Outcome | Yield | Source |

|---|---|---|---|---|---|

| Boc protection | CH2Cl2, rt, 2h | Boc2O, triethylamine | Protected hydroxymethyl derivative | 82.1% |

Procedure :

-

Boc anhydride reacts with the hydroxymethyl group in dichloromethane.

Reduction Reactions

The compound’s fluorinated piperidine backbone may undergo selective reduction:

| Reaction Type | Conditions | Reagents | Outcome | Yield | Source |

|---|---|---|---|---|---|

| Borohydride reduction | EtOH, 3h | NaBH4, HCl | Saturated piperidine derivative | 1.39 g‡ |

‡Yield reported for tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate reduction .

Notes :

-

Sodium borohydride selectively reduces ketones or aldehydes without affecting the Boc group.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized as a building block in the synthesis of various pharmaceutical agents. Its unique structural features allow for modifications that can lead to the development of new drugs with enhanced efficacy and selectivity.

Case Study: Synthesis of Antiviral Agents

Recent studies have demonstrated the use of tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate in the synthesis of antiviral compounds. For instance, derivatives of this compound have shown promising activity against viral infections by inhibiting viral replication mechanisms .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the preparation of piperidine derivatives. Its functional groups enable various chemical transformations, making it versatile for synthetic chemists.

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Reduction | NaBH₄ in EtOH | Hydroxymethyl derivative | 85 |

| Alkylation | KOtBu in THF with a suitable electrophile | Alkylated product | 72 |

| Oxidation | Dess-Martin periodinane | Oxopiperidine derivative | 90 |

Protein Degradation Research

The compound is also being explored for its potential role in protein degradation pathways. It has been identified as a component in the design of proteolysis-targeting chimeras (PROTACs), which are innovative tools for targeted protein degradation .

Case Study: PROTAC Development

In research focused on targeted protein degradation, this compound has been used to create linkers that facilitate the recruitment of E3 ligases to specific target proteins, thereby promoting their ubiquitination and subsequent degradation .

Mechanism of Action

The mechanism of action of tert-butyl 3,3-Difluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoromethyl and hydroxymethyl groups play a crucial role in modulating the compound’s activity. These functional groups can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorination Patterns and Ring Size

a. tert-Butyl 3-fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate (CAS 1334412-55-3)

- Structure: Mono-fluoro analog with a single fluorine at the 3-position.

- Molecular Formula: C₁₂H₂₂FNO₃.

- Molecular Weight : 247.31 g/mol.

- Key Differences : Reduced electronegativity and metabolic stability compared to the difluoro derivative. Storage at 2–8°C suggests lower thermal stability .

b. tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate (CAS 2607831-43-4)

- Structure : Pyrrolidine (5-membered ring) analog with identical substituents.

- Pyrrolidine derivatives often exhibit faster metabolic clearance than piperidines .

Substituent Variations

a. tert-Butyl 3,3-difluoro-4-(2-(methylsulfonyloxy)ethyl)piperidine-1-carboxylate (CAS 1881296-52-1)

- Structure : Replaces hydroxymethyl with a methylsulfonyloxyethyl group.

- Molecular Formula: C₁₃H₂₃F₂NO₅S.

- Molecular Weight : 343.39 g/mol.

- Key Differences : The sulfonate group acts as a leaving group, enhancing reactivity in nucleophilic substitution reactions. Increased molecular weight and hydrophilicity compared to the hydroxymethyl analog .

b. 1-Boc-4-(Hydroxymethyl)-4-methylpiperidine (CAS 146667-84-7)

- Structure : Lacks fluorine atoms at the 3-position.

- Non-fluorinated analogs are less resistant to oxidative metabolism .

Aromatic vs. Aliphatic Substitutions

tert-Butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate (CAS 1354953-08-4)

Physicochemical Data

Biological Activity

tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate (CAS No. 1303974-47-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₉F₂N₁O₃

- Molecular Weight : 251.27 g/mol

- Structure : The compound features a piperidine ring with difluoromethyl and hydroxymethyl substituents, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Acetylcholinesterase Inhibition : Similar compounds have shown to inhibit acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease by increasing acetylcholine levels in the synaptic cleft .

- Neuroprotective Effects : The compound has demonstrated potential neuroprotective properties against amyloid-beta-induced toxicity in astrocytes, suggesting a role in mitigating neurodegenerative processes .

Biological Activity Data

Case Studies

Several studies have investigated the pharmacological profile of related compounds, which may provide insights into the expected behavior of this compound:

Toxicological Profile

The compound exhibits some hazardous properties:

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate?

Methodological guidance:

- Stepwise synthesis : Begin with tert-butyl-protected piperidine derivatives and introduce fluorinated groups via nucleophilic substitution or fluorination agents (e.g., DAST or Deoxo-Fluor).

- Solvent selection : Use anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) for moisture-sensitive steps, as demonstrated in analogous tert-butyl piperidine syntheses .

- Temperature control : Maintain reactions between 0°C and 60°C to balance reactivity and stability of intermediates.

- Catalyst optimization : Consider Lewis acids (e.g., BF₃·OEt₂) for regioselective fluorination .

Q. How can purification challenges associated with fluorinated piperidine derivatives be addressed?

Methodological guidance:

- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (10–30%) to separate polar fluorinated intermediates .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystalline products.

- HPLC : Employ reverse-phase HPLC with acetonitrile/water buffers for final purity validation, especially for stereoisomeric mixtures .

Q. What safety precautions are critical when handling fluorinated piperidine intermediates?

Methodological guidance:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with fluorinated compounds, which may exhibit acute toxicity .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, as fluorinated volatiles may form toxic fumes during heating .

- Emergency protocols : Ensure access to eyewash stations and emergency showers, as recommended for structurally similar tert-butyl piperidine derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological guidance:

- ¹H/¹³C NMR : Analyze fluorine-coupled splitting patterns to confirm difluoro substitution at C3 and hydroxymethyl/methyl groups at C4 .

- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches to verify ester and alcohol functionalities .

- Mass spectrometry (HRMS) : Use ESI+ or MALDI-TOF to validate molecular weight (expected ~305 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the difluoro and hydroxymethyl groups in this compound?

Methodological guidance:

- DFT calculations : Use Gaussian or ORCA software to compute Fukui indices for electrophilic/nucleophilic sites, focusing on fluorinated carbons and hydroxymethyl oxygen .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications for activity studies .

Q. What strategies resolve contradictions in toxicity data for fluorinated piperidine derivatives?

Methodological guidance:

- Comparative analysis : Cross-reference GHS classifications from multiple SDS sheets (e.g., acute toxicity in vs. unclassified status in ).

- In vitro assays : Perform cytotoxicity screening (e.g., MTT assays on HEK293 cells) to empirically validate safety thresholds .

Q. How does the steric environment of the tert-butyl group influence reaction pathways?

Methodological guidance:

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological guidance:

- Forced degradation : Expose the compound to acidic (pH 2), neutral (pH 7), and basic (pH 12) buffers at 40°C for 48 hours, monitoring degradation via HPLC .

- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures to establish safe storage conditions (e.g., <25°C, inert atmosphere) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.